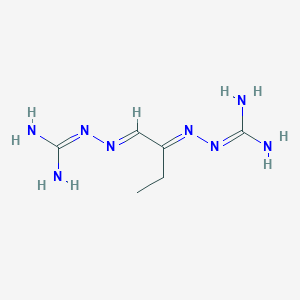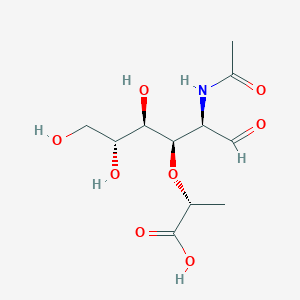
4-Fluoroestradiol
Overview
Description
4-Fluoroestradiol is a synthetic estrogen and a derivative of estradiol. It is specifically the 4-fluoro analogue of estradiol. This compound has been studied for its potent uterotrophic activity, which is similar to that of estradiol in mice and rats . It has not been marketed for clinical use but has been labeled with fluorine-18 for potential use in medical imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoroestradiol can be synthesized through a two-step method comprising the nucleophilic substitution of a bistriflate precursor with fluorine-18 . The process involves the use of a cyclic sulfate precursor and different purification methods to optimize production parameters such as yield, quality, and molar activity .
Industrial Production Methods: While there is no large-scale industrial production method for this compound, the synthesis of its fluorine-18 labeled variant for medical imaging involves automated procedures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroestradiol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the double bonds within the steroid structure.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
4-Fluoroestradiol has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the biological activity of estrogens.
Biology: It helps in understanding the binding affinity and activity of estrogen receptors in various tissues.
Industry: It is used in the development of new diagnostic agents and therapeutic compounds.
Mechanism of Action
4-Fluoroestradiol exerts its effects by binding to estrogen receptors in the nucleus of estrogen receptor-expressing cells. This binding regulates gene expression and produces physiological effects similar to those of estradiol . The fluorine-18 labeled variant allows for the visualization of estrogen receptor-positive lesions in vivo using PET imaging .
Comparison with Similar Compounds
Estradiol: The parent compound with similar biological activity but without the fluorine substitution.
Estrone: Another naturally occurring estrogen with lower binding affinity to estrogen receptors.
Estriol: A weaker estrogen compared to estradiol and 4-Fluoroestradiol.
Uniqueness: this compound is unique due to its fluorine substitution, which enhances its binding affinity to estrogen receptors and its potential use in medical imaging . This makes it a valuable tool for studying estrogen receptor-positive cancers and developing new diagnostic and therapeutic agents .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FO2/c1-18-9-8-11-10-4-6-15(20)17(19)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFXMXJXAUMHQR-ZHIYBZGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940297 | |
| Record name | 4-Fluoroestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881-37-4 | |
| Record name | (17β)-4-Fluoroestra-1,3,5(10)-triene-3,17-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001881374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoroestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)

![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)




